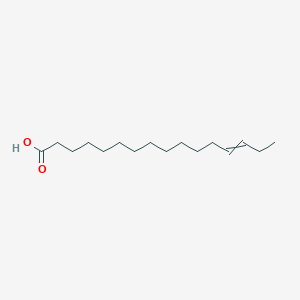
Hexadec-13-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a double bond at the 13th carbon position from the carboxyl end, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadec-13-enoic acid can be synthesized through various methods, including the catalytic hydrogenation of longer-chain polyunsaturated fatty acids. The process typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, this compound is often derived from natural sources such as marine oils and certain plant oils. The extraction process involves solvent crystallization and molecular distillation. For instance, sea buckthorn pulp oil can be converted to its corresponding mixed fatty acids, followed by crystallization and molecular distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Hexadec-13-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃) to form epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bond to form hexadecanoic acid.
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Hexadecanoic acid.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Hexadec-13-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: Studies have shown its role in cellular signaling and membrane fluidity.
Mechanism of Action
The mechanism of action of hexadec-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. For example, it has been shown to suppress hepatic steatosis and improve insulin sensitivity by modulating the release of adipokines .
Comparison with Similar Compounds
Hexadec-13-enoic acid can be compared with other similar long-chain monounsaturated fatty acids, such as:
Hexadec-7-enoic acid (hypogeic acid): Similar in structure but with the double bond at the 7th position.
Hexadec-9-enoic acid (palmitoleic acid): Has the double bond at the 9th position and is known for its anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Its role in modulating lipid metabolism and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
144462-52-2 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadec-13-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18) |
InChI Key |
UFRASUJYZLLIJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
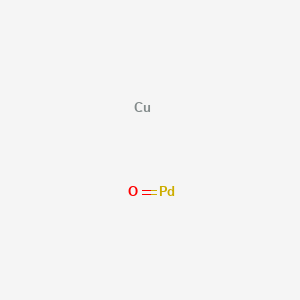
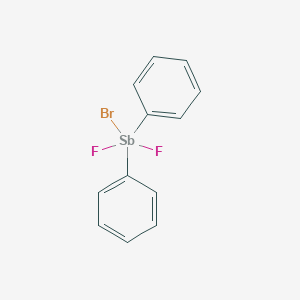
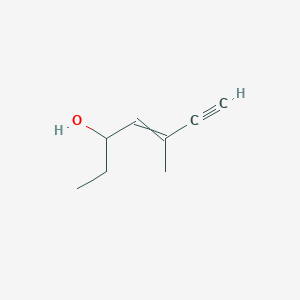
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)
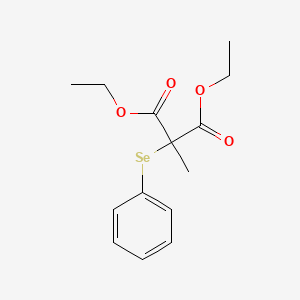
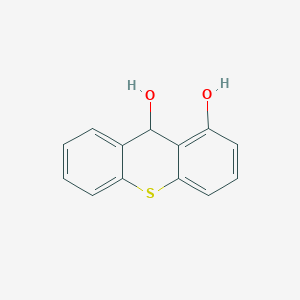
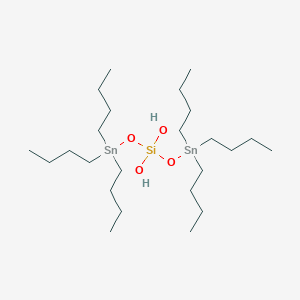
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
